An In-depth Technical Guide to Octahydrobenzofuran-3-amine Hydrochloride
An In-depth Technical Guide to Octahydrobenzofuran-3-amine Hydrochloride
CAS Number: 1820615-43-7
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Saturated Benzofuran Scaffold
Octahydrobenzofuran-3-amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1820615-43-7, represents a chiral saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a fused tetrahydrofuran and cyclohexane ring system with a primary amine, presents a versatile scaffold for the synthesis of novel therapeutic agents. The benzofuran core is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and neuroprotective properties. The fully saturated, or octahydro-, nature of this particular derivative imparts a three-dimensional geometry that can be advantageous for specific and high-affinity interactions with biological targets.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, methodologies for purification and characterization, and a discussion of the potential applications of Octahydrobenzofuran-3-amine hydrochloride. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages established principles of organic chemistry and data from closely related analogues to provide a robust framework for researchers.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1820615-43-7 | [1] |
| Molecular Formula | C₈H₁₆ClNO | [1] |
| Molecular Weight | 177.67 g/mol | [1] |
| Chemical Name | Octahydrobenzofuran-3-amine hydrochloride | [1] |
| Free Base CAS | 1820615-42-6 | [2] |
| Free Base Mol. Wt. | 141.21 g/mol | [2] |
| Storage | Room Temperature | [1] |
The hydrochloride salt form of this amine enhances its stability and water solubility, which is often desirable for handling, formulation, and in biological assays. The presence of multiple chiral centers in the octahydrobenzofuran ring system implies the existence of several stereoisomers, each of which could possess distinct biological activities.
Synthesis and Purification: A Proposed Experimental Workflow
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound would involve the reduction of a suitable precursor, such as an oxime or a nitro compound, followed by salt formation.
Caption: Proposed synthetic workflow for Octahydrobenzofuran-3-amine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Oximation of Octahydrobenzofuran-3-one
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To a solution of octahydrobenzofuran-3-one in ethanol, add hydroxylamine hydrochloride and a base such as sodium acetate.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime.
Step 2: Reduction of the Oxime to the Primary Amine
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Dissolve the crude oxime in a suitable solvent such as ethanol or methanol.
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Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
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Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (typically 50 psi).
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude free base, Octahydrobenzofuran-3-amine.
Step 3: Formation of the Hydrochloride Salt and Purification
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Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen chloride in the same solvent dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Justification of Experimental Choices:
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The oximation reaction is a standard and high-yielding method for converting ketones to oximes.
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Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines, often proceeding with high stereoselectivity depending on the substrate and catalyst.
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Formation of the hydrochloride salt not only aids in purification by crystallization but also improves the stability and handling of the amine.
Characterization and Analytical Methods
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the saturated ring system and multiple stereocenters. One would expect to see a series of multiplets in the aliphatic region (1-4 ppm) corresponding to the protons on the cyclohexane and tetrahydrofuran rings. The proton on the carbon bearing the amine group would likely appear as a multiplet. The protons on the carbons adjacent to the oxygen atom would be shifted downfield.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct signals for the carbon atoms of the octahydrobenzofuran skeleton, assuming a single diastereomer. The carbon attached to the amine group and the carbons adjacent to the oxygen would be deshielded and appear at a lower field.
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IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine salt (around 3000-3200 cm⁻¹), C-H stretching of the aliphatic rings (around 2850-2950 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion of the free base (m/z = 141.21) under appropriate ionization conditions.
Chromatographic Purity and Chiral Analysis
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High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reverse-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).
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Chiral HPLC: Due to the chiral nature of the molecule, the separation of enantiomers and diastereomers is critical. This can be achieved using a chiral stationary phase (CSP) column. The choice of the CSP and mobile phase would require methodical screening.
Potential Applications in Drug Discovery
The octahydrobenzofuran scaffold is a key component in several approved drugs and clinical candidates, suggesting a high potential for this amine derivative in various therapeutic areas.
Caption: Potential therapeutic areas for derivatives of Octahydrobenzofuran-3-amine hydrochloride.
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Neurodegenerative Diseases: Benzofuran derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase and beta-secretase. The rigid, three-dimensional structure of the octahydrobenzofuran core could be exploited to design potent and selective inhibitors.
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Antimicrobial and Antifungal Agents: The benzofuran nucleus is present in natural products with antimicrobial activity. This amine can serve as a starting point for the synthesis of new antimicrobial agents to combat drug-resistant pathogens.
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Anticancer Agents: A number of synthetic benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines. The primary amine group on the octahydrobenzofuran scaffold provides a handle for further chemical modifications to explore potential anticancer therapeutics.
Conclusion and Future Directions
Octahydrobenzofuran-3-amine hydrochloride is a promising building block for the development of novel small-molecule therapeutics. Its saturated, chiral, and functionalized structure offers a unique three-dimensional framework for probing biological targets. While there is a need for the publication of detailed experimental data for this specific compound, the foundational knowledge of benzofuran chemistry and general synthetic and analytical methodologies provide a strong starting point for its exploration. Future research should focus on the development and validation of a scalable synthetic route, the separation and characterization of its stereoisomers, and the systematic evaluation of its biological activities across various disease models. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this intriguing molecule.

